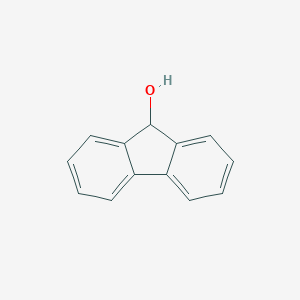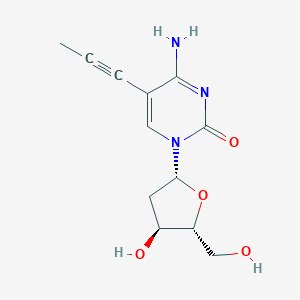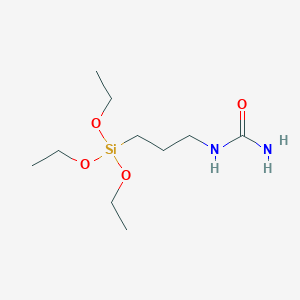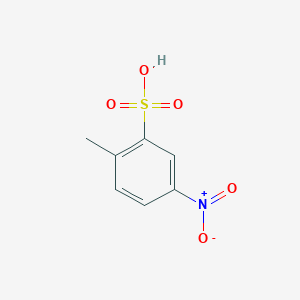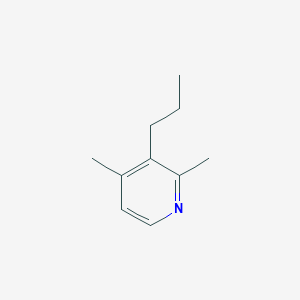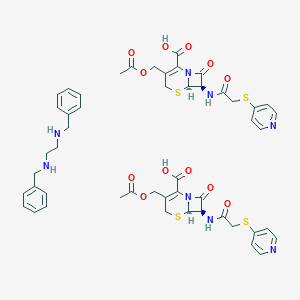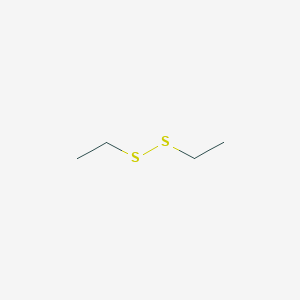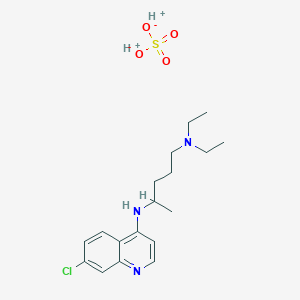
Chloroquine sulfate
Übersicht
Beschreibung
Synthesis Analysis
Chloroquine (CQ) and its derivatives, such as chloroquine phosphate, sulfate, and hydrochloride, are classified based on their solubility and permeability. These compounds have been the subject of significant research due to their broad range of biochemical properties and potential therapeutic applications. Efforts have been made to understand their synthesis, leading to the development of novel compounds based on the chloroquine scaffold for various diseases beyond malaria (R. Verbeeck et al., 2005).
Molecular Structure Analysis
The molecular structure of chloroquine sulfate and related compounds has been extensively studied to understand their mechanism of action. These investigations have revealed that chloroquine acts by accumulating in lysosomes, affecting their function by altering the pH. This mechanism underlies its use in treating diseases characterized by lysosomal accumulation, such as viral infections and certain types of cancer (Ross G. Cooper & T. Magwere, 2008).
Chemical Reactions and Properties
Chloroquine and its analogs interact with various biological molecules, leading to a wide range of physiological effects. These interactions are crucial for its antimalarial activity and its repurposing for other therapeutic uses. Understanding the chemical reactions and properties of chloroquine has enabled the exploration of its potential in treating diseases beyond its original antimalarial application (Paul M. Njaria et al., 2015).
Physical Properties Analysis
The physical properties of chloroquine, such as its solubility and permeability, categorize it as a BCS class I drug. This classification has implications for its formulation and bioavailability, influencing its therapeutic efficacy. Research on these properties has guided the development of immediate-release tablets and other formulations to maximize its bioavailability and therapeutic potential (R. Verbeeck et al., 2005).
Chemical Properties Analysis
The broad therapeutic applications of chloroquine are attributed to its unique chemical properties. Its ability to alter lysosomal pH and affect various cellular processes has been leveraged in repurposing efforts for conditions such as viral infections and cancer. The ongoing research into its chemical properties aims to optimize its therapeutic use and minimize its well-documented toxicity (Ross G. Cooper & T. Magwere, 2008).
Wissenschaftliche Forschungsanwendungen
Rheumatology
- Field : Rheumatology
- Application : Chloroquine sulfate is used in the treatment of rheumatoid arthritis (RA), systemic lupus erythematosus (SLE) and other inflammatory rheumatic diseases .
- Method : Chloroquine interferes with lysosomal activity and autophagy, interacts with membrane stability and alters signalling pathways and transcriptional activity, which can result in inhibition of cytokine production and modulation of certain co-stimulatory molecules .
- Results : Despite widespread clinical use, insights into the mechanism of action of these drugs are still emerging. The unknown dose–response relationships of these drugs and the lack of definitions of the minimum dose needed for clinical efficacy and what doses are toxic pose challenges to clinical practice .
Malaria Treatment
- Field : Infectious Diseases
- Application : Chloroquine has been used for over 70 years as first-line therapy in the prophylaxis and treatment of malaria .
- Method : Chloroquine is administered in various dosages and concentrations depending on the severity of the disease .
- Results : Chloroquine has been effective in treating malaria, but severe gastrointestinal, neurological, cardiac, and ocular side effects have been identified through wide use of chloroquine .
COVID-19 Treatment
- Field : Virology
- Application : Chloroquine has been examined for the treatment of COVID-19 .
- Method : As of May 26, 2020, there were 200 ongoing clinical trials examining hydroxychloroquine or chloroquine for treatment of COVID-19 .
- Results : The clinical and consensus data from the literature review was also suggestive (but not conclusive) that chloroquine and hydroxychloroquine can successfully treat COVID-19 infections .
Cancer Treatment
- Field : Oncology
- Application : Chloroquine has been studied for its potential use in cancer treatment .
- Method : Chloroquine can stabilize the p53 protein and activate the p53-dependent transcription of pro-apoptotic genes .
- Results : While the potential of Chloroquine in cancer treatment is promising, more research is needed to fully understand its effectiveness and safety .
Treatment of Autoimmune Diseases
- Field : Immunology
- Application : Chloroquine and its derivatives have been approved by the FDA to treat autoimmune diseases .
- Method : Chloroquine employs pH-dependent inhibition of functioning and signalling of the endosome, lysosome and trans-Golgi network, immunomodulatory actions, inhibition of autophagy and interference with receptor binding .
- Results : Chloroquine has shown effectiveness in treating various autoimmune diseases, but more research is needed to fully understand its mechanisms .
Inhibition of Hepatic Microsomal Mixed-Function Oxidases
- Field : Pharmacology
- Application : Chloroquine has been shown to inhibit hepatic microsomal mixed-function oxidases .
- Method : Chloroquine can cause oxidative stress, mainly in erythrocytes, acting as a hemolytic agent in rats .
- Results : The inhibition of hepatic microsomal mixed-function oxidases by Chloroquine has been demonstrated in both in vivo and in vitro studies .
HIV Treatment
- Field : Virology
- Application : There is growing interest in Chloroquine as a therapeutic alternative in the treatment of HIV .
- Method : The exact method of application in HIV treatment is still under research .
- Results : While there is interest in this application, more research is needed to fully understand its effectiveness and safety .
Treatment of Q Fever and Whipple’s Disease
- Field : Infectious Diseases
- Application : Chloroquine has been considered for the treatment of Q fever and Whipple’s disease .
- Method : The exact method of application in these treatments is still under research .
- Results : While there is interest in this application, more research is needed to fully understand its effectiveness and safety .
Treatment of Fungal, Zika, and Chikungunya Infections
- Field : Infectious Diseases
- Application : Chloroquine has been considered for the treatment of fungal, Zika, and Chikungunya infections .
- Method : The exact method of application in these treatments is still under research .
- Results : While there is interest in this application, more research is needed to fully understand its effectiveness and safety .
Treatment of Sjogren’s Syndrome, Chronic Ulcerative Stomatitis, and Polymorphic Light Eruption
- Field : Dermatology
- Application : Chloroquine has been considered for the treatment of Sjogren’s syndrome, chronic ulcerative stomatitis, and polymorphic light eruption .
- Method : The exact method of application in these treatments is still under research .
- Results : While there is interest in this application, more research is needed to fully understand its effectiveness and safety .
Inhibition of Hepatic Microsomal Mixed-Function Oxidases
- Field : Pharmacology
- Application : Chloroquine has been shown to inhibit hepatic microsomal mixed-function oxidases .
- Method : Chloroquine can cause oxidative stress, mainly in erythrocytes, acting as a hemolytic agent in rats .
- Results : The inhibition of hepatic microsomal mixed-function oxidases by Chloroquine has been demonstrated in both in vivo and in vitro studies .
Safety And Hazards
Eigenschaften
IUPAC Name |
4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3.H2O4S/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;1-5(2,3)4/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPWHUOVKVKBQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloroquine sulfate | |
CAS RN |
132-73-0 | |
| Record name | Chloroquine sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloroquine sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloroquine sulfate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292296 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chloroquine sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.617 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLOROQUINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OE48649K6N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



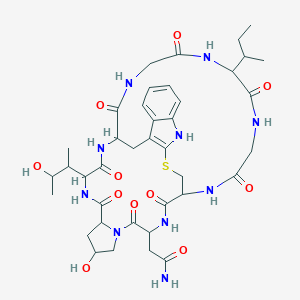
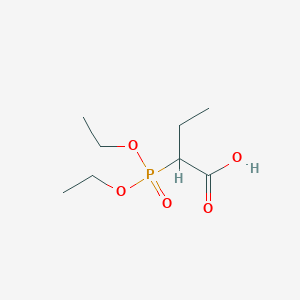
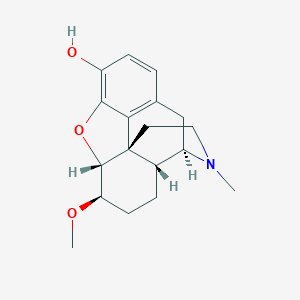
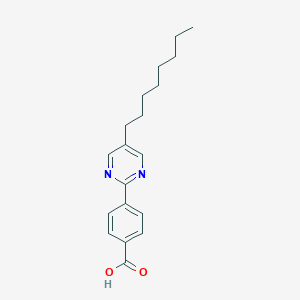
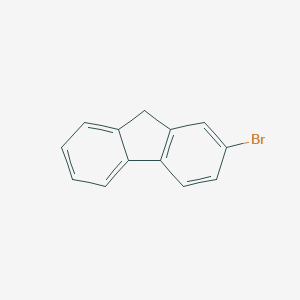
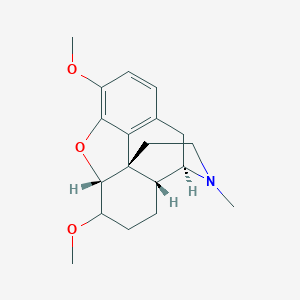
![1-(4H-Furo[3,2-b]pyrrol-4-yl)ethanone](/img/structure/B47212.png)
